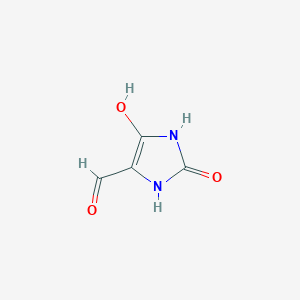
5-(Hydroxymethylene)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxymethylene)imidazolidine-2,4-dione is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms and a hydroxymethylene group attached to the ring. This compound is part of the imidazolidine-2,4-dione family, which is known for its diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethylene)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethylene intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, continuous flow reactors are used to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
5-(Hydroxymethylene)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydroxymethylene group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethylene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Methyl derivatives.
Substitution: Various substituted imidazolidine-2,4-dione derivatives depending on the nucleophile used.
科学的研究の応用
5-(Hydroxymethylene)imidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
作用機序
The mechanism of action of 5-(Hydroxymethylene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate various signaling pathways, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
5,5-Dimethylimidazolidine-2,4-dione: Known for its use in pharmaceuticals and as a stabilizer in various formulations.
5-Methylimidazolidine-2,4-dione: Used in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis.
Imidazolidinones: A broader class of compounds with diverse chemical and biological properties.
Uniqueness
5-(Hydroxymethylene)imidazolidine-2,4-dione is unique due to the presence of the hydroxymethylene group, which imparts distinct reactivity and potential biological activity. This functional group allows for various chemical modifications, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.
特性
分子式 |
C4H4N2O3 |
|---|---|
分子量 |
128.09 g/mol |
IUPAC名 |
5-hydroxy-2-oxo-1,3-dihydroimidazole-4-carbaldehyde |
InChI |
InChI=1S/C4H4N2O3/c7-1-2-3(8)6-4(9)5-2/h1,8H,(H2,5,6,9) |
InChIキー |
INCVCROHQSJOQF-UHFFFAOYSA-N |
正規SMILES |
C(=O)C1=C(NC(=O)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)
![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)
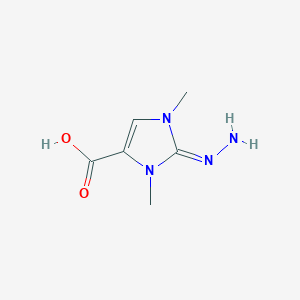
![3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate](/img/structure/B12827710.png)
![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827714.png)
![2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid](/img/structure/B12827715.png)
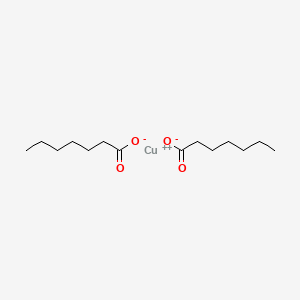
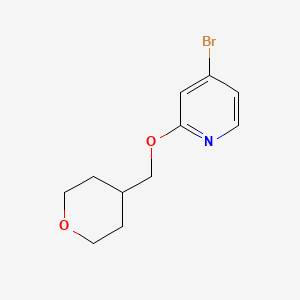
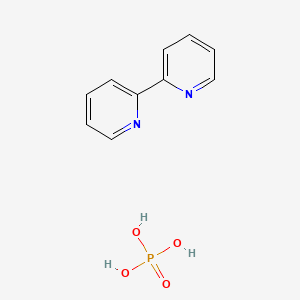
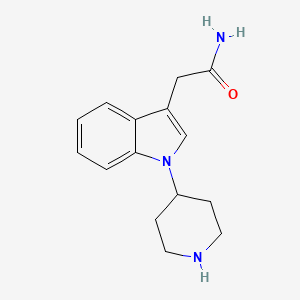

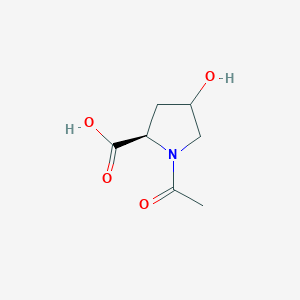

![[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B12827749.png)
